molecular formula C3H8O B3334452 2-Propanol-1,1,1-d3 CAS No. 84809-71-2

2-Propanol-1,1,1-d3

Cat. No.: B3334452
CAS No.: 84809-71-2
M. Wt: 63.11 g/mol
InChI Key: KFZMGEQAYNKOFK-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propanol-1,1,1-d3 can be synthesized through the catalytic hydrogenation of acetone-d6 (CD3COCD3) using a deuterium gas (D2) atmosphere. The reaction typically occurs in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions of temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and acetone-d6, with stringent control over reaction conditions to ensure high isotopic purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Propanol-1,1,1-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to acetone-d6 (CD3COCD3) using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to propane-d3 (CD3CH2CH3) using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in sulfuric acid (H2SO4) or potassium permanganate (KMnO4) in basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.

Major Products Formed:

    Oxidation: Acetone-d6 (CD3COCD3).

    Reduction: Propane-d3 (CD3CH2CH3).

    Substitution: Corresponding deuterated alkyl halides (e.g., CD3CHBrCH3).

Scientific Research Applications

2-Propanol-1,1,1-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-Propanol-1,1,1-d3 is primarily related to its use as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms in this compound do not interfere with the proton signals, allowing for clearer and more accurate spectral analysis. The deuterium atoms also provide insights into reaction mechanisms and pathways by tracing the movement and incorporation of deuterium in chemical and biological systems.

Comparison with Similar Compounds

2-Propanol-1,1,1-d3 can be compared with other deuterated alcohols and solvents:

    2-Propanol-d8 (CD3CD2OD): Similar to this compound but with deuterium atoms on both the methyl and methylene groups.

    Methanol-d4 (CD3OD): A simpler deuterated alcohol with only one carbon atom.

    Ethanol-d6 (CD3CD2OD): A deuterated alcohol with two carbon atoms, used similarly in NMR spectroscopy.

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise deuterium incorporation and minimal interference in NMR spectroscopy .

Properties

IUPAC Name

1,1,1-trideuteriopropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMGEQAYNKOFK-FIBGUPNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480715
Record name 2-Propanol-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84809-71-2
Record name 2-Propanol-1,1,1-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84809-71-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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